molecular formula C13H21BO2 B12282043 (+)-Allylboronic acid pinanediol ester

(+)-Allylboronic acid pinanediol ester

Cat. No.: B12282043
M. Wt: 220.12 g/mol
InChI Key: ZWEMLWHNKCNXMY-UHFFFAOYSA-N
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Description

(+)-Allylboronic acid pinanediol ester is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (+)-Allylboronic acid pinanediol ester typically involves the reaction of allylboronic acid with pinanediol. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction proceeds smoothly to form the desired ester with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The ester is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(+)-Allylboronic acid pinanediol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the ester .

Major Products

The major products formed from these reactions include alcohols, aldehydes, boronic acids, and substituted boronic esters. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of (+)-Allylboronic acid pinanediol ester involves the formation of a boron-oxygen bond with the pinanediol moiety. This bond stabilizes the ester and enhances its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-Allylboronic acid pinanediol ester is unique due to its high stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to form stable boron-oxygen bonds with pinanediol enhances its utility in various chemical reactions .

Properties

Molecular Formula

C13H21BO2

Molecular Weight

220.12 g/mol

IUPAC Name

2,9,9-trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

InChI

InChI=1S/C13H21BO2/c1-5-6-14-15-11-8-9-7-10(12(9,2)3)13(11,4)16-14/h5,9-11H,1,6-8H2,2-4H3

InChI Key

ZWEMLWHNKCNXMY-UHFFFAOYSA-N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CC=C

Origin of Product

United States

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